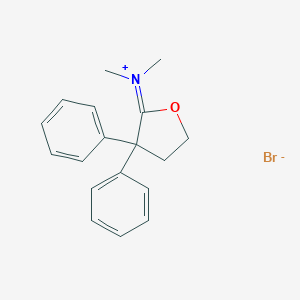

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

Overview

Description

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is a chemical compound with the molecular formula C18H20NO.Br and a molecular weight of 346.27 g/mol . This compound is known for its unique structure, which includes a tetrahydrofuran ring substituted with diphenyl groups and a dimethylammonium bromide moiety . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide typically involves the reaction of diphenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as sodium hydride . The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to form the tetrahydrofuran ring . The final product is obtained by quaternization with methyl bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohols or amines.

Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium chloride (NaCl), sodium iodide (NaI), or sodium hydroxide (NaOH) are employed.

Major Products

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to explore new synthetic pathways and develop novel compounds.

Common Reactions :

- Oxidation : Can yield corresponding oxides or ketones.

- Reduction : Can produce alcohols or amines.

- Substitution : The bromide ion can be replaced with other nucleophiles like chloride or hydroxide.

Biology

In biological research, 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is employed in studying enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to investigate how it interacts with biological targets, particularly within cellular pathways.

Case Study: Opioid Receptor Interaction

A significant application of this compound is its interaction with opioid receptors. It acts as an agonist at these receptors, which are crucial in pain perception. Studies indicate that compounds similar to this one can lead to decreased pain perception, making them potential candidates for developing analgesics.

Medicine

The compound has implications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structural similarity to known pharmaceuticals like loperamide suggests potential uses in treating conditions such as diarrhea and pain management.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it a valuable component in various formulations and processes.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for organic synthesis |

| Biology | Study of enzyme mechanisms; protein-ligand interactions |

| Medicine | Development of analgesics; potential drug candidate for CNS disorders |

| Industry | Production of specialty chemicals |

Mechanism of Action

The mechanism of action of 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved typically include binding to active sites or allosteric sites, leading to modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

- 3,3-Diphenyloxolan-2-ylidene(dimethyl)ammonium bromide

- Dihydro-N,N-dimethyl-3,3-diphenyl-2(3H)-furaminium bromide

- Dimethyl(tetrahydro-3,3-diphenyl-2-furilidine)ammonium bromide

Uniqueness

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is unique due to its specific structural features, such as the tetrahydrofuran ring and the presence of diphenyl groups. These features confer distinct chemical properties and reactivity, making it valuable in various applications.

Biological Activity

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide (CAS No. 37743-18-3) is a quaternary ammonium compound with significant potential in biological research and medicinal applications. This compound is characterized by its tetrahydrofuran ring, substituted with two phenyl groups and a dimethylammonium group, leading to diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H20BrNO |

| Molecular Weight | 346.27 g/mol |

| Melting Point | 174.2 - 177.4 °C |

| Solubility | >500 g/L (20 °C) |

| Density | 1.3296 g/cm³ |

| LogP | -2.3 at pH 7 |

This compound primarily acts as an agonist at opioid receptors , which are critical for pain modulation. By activating these receptors, the compound may reduce the perception of pain, making it potentially useful in analgesic therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest it has effectiveness similar to other quaternary ammonium compounds, which are known for their disinfectant properties. The compound's efficacy against specific pathogens is under investigation, revealing promising results in laboratory settings.

Cytotoxic Effects

There is emerging evidence that this compound may possess cytotoxic effects on certain cancer cell lines. Initial studies have shown that it can induce apoptosis in these cells, warranting further exploration into its mechanisms of action and potential therapeutic applications against cancer .

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and other bacterial strains when tested at various concentrations. The results indicated a significant reduction in colony-forming units (CFU), highlighting its potential as a disinfectant in clinical settings.

Concentration (ppm) CFU Reduction after 5 min 500 99% 250 85% 125 60% -

Cytotoxicity Testing : In vitro assays on cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential role as an anticancer agent.

Treatment Concentration (µM) Cell Viability (%) 10 70 25 50 50 30

Applications in Research and Medicine

The versatility of this compound extends to various fields:

- Pharmaceutical Development : Its properties make it a candidate for developing new analgesics targeting opioid receptors.

- Antimicrobial Agents : Its effectiveness against bacteria positions it as a potential disinfectant in healthcare settings.

- Cancer Research : The observed cytotoxic effects may lead to novel treatments for specific types of cancer.

Q & A

Basic Research Questions

Q. What is the established synthetic route for 3,3-diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, and how are intermediates characterized?

The synthesis begins with diphenylacetic acid ethyl ester, which undergoes reaction with ethylene oxide in the presence of NaOH to form 2,2-diphenylbutyrolactone. This lactone is treated with HBr in acetic acid to yield 2,2-diphenyl-4-bromobutyric acid. Conversion to the acid chloride via thionyl chloride precedes cyclization with aqueous dimethylamine, producing the target compound. Key intermediates are validated using melting point analysis, IR (e.g., lactone carbonyl stretch at ~1700 cm⁻¹), and NMR (e.g., aromatic proton integration) .

Q. Which spectroscopic methods are essential for characterizing this compound, and what critical data should be reported?

Standard characterization includes:

- 1H/13C NMR : To confirm the quaternary ammonium structure (e.g., dimethylamine protons at δ ~3.0–3.5 ppm) and tetrahydrofuran backbone.

- IR Spectroscopy : For lactone/ammonium functional groups (e.g., C=O at ~1700 cm⁻¹, N⁺–H stretches).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-Cl]⁺ in ESI mode).

- Elemental Analysis : To confirm purity and stoichiometry .

Q. What mechanistic steps govern the lactone ring opening during synthesis?

The lactone ring opening with HBr in acetic acid proceeds via acid-catalyzed nucleophilic attack by bromide ions at the electrophilic carbonyl carbon, forming 2,2-diphenyl-4-bromobutyric acid. Reaction conditions (e.g., temperature, acid concentration) must be tightly controlled to avoid side reactions like ester hydrolysis .

Q. How is crystallographic data for this compound refined, and which software is recommended?

Single-crystal X-ray diffraction data can be refined using SHELXL , which is optimized for small-molecule structures. Key parameters include thermal displacement factors, hydrogen bonding networks, and R-factor convergence. Mercury software aids in visualizing hydrogen-bonding patterns and packing motifs .

Q. What precautions are necessary when handling hygroscopic intermediates in this synthesis?

Intermediates like acid chlorides and ammonium salts should be stored under inert atmosphere (N₂/Ar) and in desiccators. Reaction vessels must be pre-dried, and solvents (e.g., THF, DMF) should be rigorously anhydrous to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step with dimethylamine?

Yield optimization requires:

- Stoichiometric Control : Excess dimethylamine (1.2–1.5 equiv) to drive cyclization.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature Gradient : Slow addition at 0–5°C to minimize side-product formation, followed by gradual warming to room temperature .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

Contradictions in splitting patterns (e.g., diastereotopic protons) may arise from conformational flexibility or impurities. Use:

- Variable Temperature (VT) NMR : To distinguish dynamic effects.

- 2D NMR (COSY, HSQC) : For unambiguous proton-carbon correlations.

- Control Experiments : Re-crystallization or chromatography to isolate pure fractions .

Q. How can computational methods predict hydrogen-bonding networks in the crystal structure?

Density Functional Theory (DFT) calculations (e.g., using Gaussian) model intermolecular interactions, while Mercury software analyzes experimental crystallographic data. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., R₂²(8) rings) .

Q. What alternative synthetic routes exist for this compound, and how do they compare in scalability?

Alternative pathways include:

- Feist-Benary Cyclization : Using phosphonium ylides (e.g., triphenylphosphonium salts) to construct the furan core.

- Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes. Trade-offs involve cost (e.g., phosphonium reagents) and equipment availability .

Q. How can bioactivity studies be designed for this compound, given structural similarities to quaternary ammonium disinfectants?

Leverage structure-activity relationship (SAR) studies by:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram+/Gram– bacteria.

- Cytotoxicity Screening : MTT assays on mammalian cell lines.

- Molecular Docking : Targeting bacterial membrane proteins (e.g., lipid A in LPS) .

Q. Methodological Notes

- Data Contradictions : Cross-validate synthetic steps using control reactions (e.g., omitting HBr to confirm lactone integrity) .

- Advanced Characterization : Pair experimental data (e.g., XRD) with computational models to resolve ambiguities .

- Safety Protocols : Adhere to OSHA guidelines for handling corrosive reagents (HBr, SOCl₂) and hygroscopic intermediates .

Properties

IUPAC Name |

(3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPXLCQSAFQCBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958777 | |

| Record name | 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37743-18-3 | |

| Record name | Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37743-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037743183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.